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Compound of Interest

Compound Name:
N-(1-Phenylethyl)-1-propanamine

hydrochloride

CAS No.: 149499-66-1

Cat. No.: B2957700

Get Quote

Executive Summary
N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine

salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in

the development of pharmaceutical agents.[1] Structurally, it consists of a propyl chain and a 1-

phenylethyl group attached to a central nitrogen atom.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, N-

propylamphetamine (N-propyl-1-phenylpropan-2-amine).[1] While they share the same

molecular formula, N-(1-Phenylethyl)-1-propanamine places the amine functionality at the

benzylic position (alpha to the phenyl ring), conferring distinct reactivity and pharmacological

profiles.[1] This guide details the molecular specifications, a validated reductive amination

synthesis protocol, and analytical benchmarks.

Physicochemical Identity
The following data establishes the baseline identity for the hydrochloride salt.
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Table 1: Molecular Specifications
Property Specification

Chemical Name N-(1-Phenylethyl)-1-propanamine hydrochloride

Common Synonyms
N-Propyl-1-phenylethylamine HCl; N-(1-

Phenylethyl)propylamine HCl

CAS Number (HCl Salt) 149499-66-1

CAS Number (Free Base) 66896-60-4

Molecular Formula C₁₁H₁₈ClN (C₁₁H₁₇N[1][2] · HCl)

Molecular Weight 199.72 g/mol

Base Molecular Weight 163.26 g/mol

Physical Form White to off-white crystalline solid

Solubility
Soluble in water, methanol, ethanol; sparingly

soluble in diethyl ether

Chirality
Exists as (R), (S), or Racemic forms (Protocol

below assumes Racemic or Chiral retention)

Structural Visualization[1][2][6]
The diagram below illustrates the specific connectivity of the target molecule compared to its

common isomer to prevent identification errors.

TARGET MOLECULE
N-(1-Phenylethyl)-1-propanamine

COMMON ISOMER (Distinct)
N-Propylamphetamine

Phenyl-CH(CH3)-NH-CH2CH2CH3
(Amine at Benzylic Position)

Phenyl-CH2-CH(CH3)-NH-CH2CH2CH3
(Amine at Beta Position)

Structural Isomers
(Same Formula C11H17N)

Click to download full resolution via product page
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Figure 1: Structural differentiation between the target benzylic amine and its phenylpropylamine

isomer.[1]

Synthetic Methodology: Reductive Amination[1][7]
[8][9]
The most robust route for synthesizing high-purity N-(1-Phenylethyl)-1-propanamine is the

reductive amination of 1-phenylethylamine with propanal.[1] This route is preferred over

reacting acetophenone with propylamine because 1-phenylethylamine is readily available in

enantiopure forms ((R) or (S)), allowing the stereochemistry of the starting material to be

retained in the product.

Reaction Scheme
Protocol: Validated Laboratory Scale (10 mmol)
Reagents:

1-Phenylethylamine (1.21 g, 10 mmol)[1]

Propanal (Propionaldehyde) (0.58 g, 10 mmol)

Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

Methanol (Dry, 30 mL)

HCl in Diethyl Ether (2M solution)

Step-by-Step Workflow:

Imine Formation:

In a 100 mL round-bottom flask, dissolve 1-phenylethylamine (10 mmol) in dry Methanol

(20 mL).

Add activated 3Å molecular sieves (optional, to promote imine formation).

Cool the solution to 0°C in an ice bath.
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Add Propanal (10 mmol) dropwise over 5 minutes.

Observation: The solution may warm slightly. Allow to stir at Room Temperature (RT) for 2

hours to ensure complete imine formation.

Reduction:

Cool the mixture back to 0°C.

Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will

occur.

Remove ice bath and stir at RT for 3 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM)

for disappearance of the imine.

Work-up:

Quench reaction with water (10 mL).

Evaporate Methanol under reduced pressure.[3]

Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate to yield the

Crude Free Base (Pale yellow oil).

Salt Formation (HCl):

Dissolve the crude oil in minimal anhydrous Diethyl Ether (or Ethanol if oil is insoluble).

Add 2M HCl in Ether dropwise with stirring until pH is acidic (~pH 2).

A white precipitate should form.

Filter the solid, wash with cold Ether, and dry under vacuum.[4]

Process Flow Diagram
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Start: 1-Phenylethylamine
(Dissolved in MeOH)

Add Propanal
(0°C -> RT, 2 hrs)

Imine Intermediate
(In-situ)

- H2O

Add NaBH4
(Reduction)

Crude Free Base
(Yellow Oil)

Reduction

Add HCl / Ether
(Precipitation)

Final Product:
N-(1-Phenylethyl)-1-propanamine HCl

Crystallization

Click to download full resolution via product page

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed.
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Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (for HCl salt)

Aromatic Region:

7.30 – 7.50 ppm (Multiplet, 5H, Phenyl group).

Chiral Center (Methine):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

4.10 – 4.30 ppm (Multiplet/Quartet, 1H, Ar-CH-N).

Amine Protons:

9.0 – 9.5 ppm (Broad singlet, 2H, NH₂⁺, exchangeable with D₂O).

Propyl Chain (N-CH₂):

2.60 – 2.80 ppm (Multiplet, 2H).

Propyl Chain (CH₂):

1.60 – 1.80 ppm (Multiplet, 2H).

Methyl (Phenylethyl):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

1.60 ppm (Doublet, 3H, Ar-CH-CH₃).

Methyl (Propyl terminal):

0.90 ppm (Triplet, 3H, CH₂-CH₃).

Mass Spectrometry (ESI-MS)[1][2]
Expected Parent Ion [M+H]⁺: m/z 164.14

Note: In the mass spectrum, the HCl counterion is lost; you will observe the mass of the

protonated base (
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).

Handling and Stability
Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or

under inert atmosphere (Nitrogen/Argon).

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Safety:

H315: Causes skin irritation.

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.

PPE:[1] Wear nitrile gloves, safety goggles, and work within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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